N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-bromo-3-methylaniline with pyrrole-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(3-methylphenyl)-1H-pyrrole-2-carboxamide.
Substitution: N-(4-amino-3-methylphenyl)-1H-pyrrole-2-carboxamide (when substituted with an amine).
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been studied for its potential to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)semicarbazone
- N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-9(4-5-10(8)13)15-12(16)11-3-2-6-14-11/h2-7,14H,1H3,(H,15,16) |
InChI Key |
RDVLWJTVRAMGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CN2)Br |
Origin of Product |
United States |
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